2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Description
This compound belongs to the imidazolidinone class, characterized by a 2,5-dioxoimidazolidine core substituted with a 4-chlorophenyl group, an ethyl group at the 4-position, and an acetic acid side chain. The 4-chlorophenyl group enhances lipophilicity, which may influence membrane permeability, while the acetic acid moiety improves solubility and enables hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-13(8-3-5-9(14)6-4-8)11(19)16(7-10(17)18)12(20)15-13/h3-6H,2,7H2,1H3,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNKACGOIRMGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the reaction of 4-chlorophenylacetic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and an appropriate solvent, like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups[][5].
Scientific Research Applications
Synthesis and Chemical Properties
The compound is a derivative of the imidazolidinone class, characterized by a unique structure that includes a chlorophenyl group and an ethyl substituent. The synthesis typically involves the reaction of appropriate thiosemicarbazones with various acetic acid derivatives under controlled conditions to yield the desired product. The molecular weight of this compound is approximately 415.9 g/mol .
Antibacterial Activity
Research has indicated that derivatives of 2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid exhibit significant antibacterial properties. A study highlighted the synthesis of related compounds that demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 3.91 mg/L , showcasing their potential as effective antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| This compound | 3.91 | Bacillus subtilis |
| 4-(Chlorophenyl)thiosemicarbazone derivatives | Varies | Staphylococcus aureus |
| Other synthesized analogs | Varies | Escherichia coli |
The structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl group significantly enhances the antibacterial efficacy of these compounds. Modifications to the substituents can lead to variations in activity, indicating a complex interplay between structure and function .
Anticancer Activity
In addition to its antibacterial properties, studies have explored the anticancer potential of this compound. Research involving related derivatives has shown promising results in vitro against various cancer cell lines. For instance, certain analogs demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
Table 2: Anticancer Activity Overview
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Other related derivatives | MCF7 | 20 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Insights
- Chlorine’s larger atomic radius may also improve van der Waals interactions in hydrophobic binding pockets. Alkyl Groups: The ethyl substituent in the target compound provides greater steric bulk than methyl groups in analogs (e.g., ), possibly affecting binding specificity or metabolic stability. Acetic Acid Side Chain: This moiety is conserved across all compounds, suggesting a shared role in solubility or target engagement via hydrogen bonding.
- Compounds with methoxy or benzyl-linked substituents (e.g., ) introduce additional steric or electronic effects that could modulate activity against specific enzymes or receptors.
Physicochemical Properties
- Solubility : The acetic acid group enhances aqueous solubility, but lipophilic substituents (e.g., Cl, methyl) counteract this effect. The target compound likely has moderate solubility, balancing Cl’s hydrophobicity and the polar acid group.
- Melting Points : While exact data for the target compound is unavailable, analogs like the 4-methylphenyl derivative () are powders stored at room temperature, suggesting similar solid-state stability.
Biological Activity
2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazolidinone core with a chlorophenyl group and an ethyl substituent. This unique arrangement contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound was tested against various bacterial strains using the broth dilution method to determine its Minimum Inhibitory Concentration (MIC).
Table 1: Antibacterial Activity Results
| Bacterial Strain | MIC (mg/L) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 3.91 | Oxacillin |
| Bacillus cereus | 3.91 | Cefuroxime |
| Escherichia coli | >1000 | - |
| Streptococcus pneumoniae | 7.81 | - |
The results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics like oxacillin and cefuroxime. However, it showed limited activity against Gram-negative bacteria, suggesting a selective mechanism of action.
The mechanisms underlying the antibacterial activity of this compound may involve:
- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with the synthesis of bacterial cell walls.
- Disruption of Membrane Integrity : The compound may alter membrane permeability, leading to cell lysis.
- Interference with Metabolic Pathways : It could inhibit key enzymes involved in bacterial metabolism.
Case Study 1: Efficacy Against Resistant Strains
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound effectively reduced bacterial load in vitro and in vivo models. The compound's ability to overcome resistance mechanisms highlights its therapeutic potential.
Case Study 2: Synergistic Effects
Research has indicated that combining this compound with other antibiotics can enhance its antibacterial efficacy. For instance, synergistic effects were observed when used alongside vancomycin against resistant strains of Staphylococcus aureus.
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that the compound exhibits low toxicity at concentrations near its antibacterial effect. Further studies are required to confirm its safety profile in clinical settings.
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves condensation reactions between substituted phenyl precursors and imidazolidinone intermediates. Key steps include:
- Step 1 : Formation of the imidazolidinone core via cyclization under reflux conditions with glacial acetic acid as a catalyst .
- Step 2 : Introduction of the acetic acid moiety through alkylation or nucleophilic substitution, requiring precise pH and temperature control to minimize side reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like ethanol/water mixtures . Optimization : Use statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, stoichiometry) and identify optimal conditions .
Table 1 : Key Parameters in Synthetic Routes
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring structure .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess crystallinity and thermal stability .
Q. How does the compound’s structure influence its physicochemical properties?
The 4-chlorophenyl group enhances lipophilicity, while the dioxoimidazolidinone ring contributes to hydrogen-bonding capacity. The acetic acid moiety introduces pH-dependent solubility, critical for bioavailability studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for structurally similar compounds?
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and measure biological activity (e.g., enzyme inhibition assays) .
- Meta-Analysis : Use computational tools (e.g., PubChem Bioactivity Data) to correlate structural features with activity trends across published datasets .
Q. What methodologies are effective for optimizing reaction selectivity in the presence of competing functional groups?
- Protecting Group Strategies : Temporarily block reactive sites (e.g., acetic acid carboxylate) during synthesis .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd) for regioselective coupling reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding affinity with target enzymes (e.g., cyclooxygenase) .
- QSAR Models : Train algorithms on structural descriptors (e.g., logP, polar surface area) to predict activity .
Table 2 : Key Computational Parameters
| Parameter | Description | Relevance |
|---|---|---|
| LogP | Lipophilicity | Predicts membrane permeability |
| H-bond acceptors/donors | Electronic profile | Guides target binding affinity |
Q. What safety protocols are essential for handling this compound in advanced laboratory settings?
- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Contradiction Analysis and Experimental Design
Q. How should researchers address discrepancies in thermal stability data reported across studies?
- Reproducibility Trials : Repeat thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., fluorophenyl derivatives) to identify substituent-specific trends .
Q. What advanced statistical methods are suitable for analyzing multivariate data in synthesis optimization?
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) to maximize yield .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify critical factors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
